molecular formula C15H15NO4 B5655620 5-acetyl-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide

5-acetyl-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide

Cat. No.: B5655620
M. Wt: 273.28 g/mol
InChI Key: BVFVGMVQWPMLHK-UHFFFAOYSA-N
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Description

5-acetyl-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide is an organic compound with a complex structure that includes a furan ring, an acetyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like p-xylene and reagents such as acyl chlorides and amines .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the acetyl group can produce alcohols.

Scientific Research Applications

5-acetyl-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-acetyl-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-acetyl-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and the presence of the furan ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-acetyl-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-9(17)14-8-13(10(2)20-14)15(18)16-11-4-6-12(19-3)7-5-11/h4-8H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFVGMVQWPMLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)C)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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